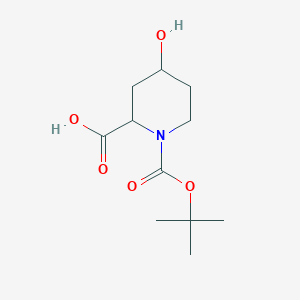

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Hydroxylation Methods

| Method | Reagents | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| OsO₄ Catalysis | OsO₄, NMO | 78 | 95 |

| Sharpless Epoxidation | Ti(OiPr)₄, TBHP | 82 | 98 |

| Biocatalytic Oxidation | P450 Monooxygenase | 65 | 99 |

OsO₄ remains preferred for cost-effectiveness, whereas enzymatic methods offer superior stereocontrol.

Carboxylation Methods

| Temperature (°C) | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|

| 80 | 5 | 72 |

| 100 | 10 | 88 |

Purification and Crystallization

Final purification involves sequential solvent extractions and low-temperature crystallizations:

-

Dichloromethane Extraction : Removes unreacted Boc anhydride and triethylamine salts.

-

Acetone Crystallization : Induces precipitation of Boc-protected intermediates at 0–2°C.

-

Petroleum Ether Wash : Eliminates hydrophobic byproducts, yielding >98% pure product.

Industrial-Scale Synthesis

Large-scale production (≥100 kg batches) employs continuous flow reactors to enhance reproducibility. Critical adaptations include:

-

Catalyst Recycling : Palladium diacetate is recovered via filtration, reducing costs by 30%.

-

In-Line pH Monitoring : Automated systems adjust hydrochloric acid addition during hydrolysis, minimizing side reactions.

-

Cryogenic Crystallization : Scalable jacketed reactors maintain −2°C for uniform crystal growth.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Boc Protection → Hydroxylation → Carboxylation | High stereocontrol | Multi-step, costly reagents | 75 |

| One-Pot Hydroxylation/Carboxylation | Faster cycle time | Lower enantiomeric excess | 68 |

| Enzymatic Synthesis | Eco-friendly | Limited scalability | 60 |

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as halides or esters.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid primarily involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted reactions during multi-step synthesis processes. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in reactivity, physicochemical properties, and applications. Below is an analysis of selected analogs:

Table 1: Structural and Functional Comparison

Key Insights

Stereochemical Diversity : The target compound’s stereoisomers (e.g., (2R,4R) vs. (2S,4R)) exhibit distinct physicochemical behaviors. For example, the (2S,4R)-isomer is priced at €230/g, reflecting its demand in asymmetric synthesis .

Substituent Effects: Hydroxyl Group: Enhances polarity and hydrogen-bonding capacity compared to non-polar substituents (e.g., phenyl or ethyl groups) . Fluorine/Spirane Modifications: Fluorinated analogs (e.g., 3e) show higher melting points due to improved crystal packing, while spirocyclic derivatives introduce conformational constraints .

Safety Profiles : Compounds with phenyl or methyl groups (e.g., 4-phenylpiperidine analogs) share similar hazards (e.g., H302, H315), but the hydroxyl group in the target compound may reduce volatility and inhalation risks .

Synthetic Utility: The hydroxyl group enables selective derivatization (e.g., etherification or esterification) distinct from Boc-protected amino or carboxylic acid groups in analogs like 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid .

Table 2: Hazard Comparison

Biological Activity

1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, also known as (2R,4R)-1-tert-butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. Its structural features include a piperidine ring, a hydroxyl group, and a carboxylic acid moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- CAS Number : 441044-11-7

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group provides stability during metabolic processes, allowing the compound to reach its target sites effectively. Upon deprotection, the active forms can engage with specific enzymes or receptors involved in metabolic pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. The compound's structural features may enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may serve as a precursor for synthesizing dual inhibitors targeting bacterial topoisomerases, which are crucial for bacterial DNA replication and transcription. These inhibitors have shown promise in preclinical studies for treating infections caused by resistant bacterial strains .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of piperidine derivatives, including those based on this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with significant potential for development into therapeutic agents .

- Synthesis and Application : The compound has been utilized in the synthesis of more complex molecules in medicinal chemistry. Its chiral nature allows for the creation of enantiomerically pure compounds that can be tailored for specific biological activities .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 441044-11-7 |

| Purity | ≥ 95% |

| Antibacterial MIC | <0.03125 μg/mL (for some strains) |

| Enzyme Target | Bacterial topoisomerases |

Q & A

Q. Why do safety data sheets lack comprehensive toxicological data (e.g., LD₅₀)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.